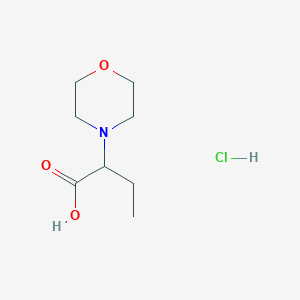
2-Morpholin-4-YL-butyric acid hydrochloride
Vue d'ensemble
Description
2-Morpholin-4-YL-butyric acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Morpholin-4-YL-butyric acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of butyric acid, characterized by the presence of a morpholine ring. The chemical formula is , and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Histone Deacetylase Inhibition : Similar to other butyric acid derivatives, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to the activation of tumor suppressor genes and apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by modulating immune responses, which may be beneficial in conditions like inflammatory bowel disease (IBD) and other chronic inflammatory disorders .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through the induction of apoptosis and cell cycle arrest in various cancer cell lines. For example:
- Cell Lines Studied : The compound has been tested on human colorectal cancer cells, showing significant cytotoxic effects at concentrations ranging from 50 to 150 µg/mL. The mechanism involves caspase activation and p53 pathway modulation .
Immunomodulatory Effects
Studies suggest that this compound enhances immune function by promoting the production of cytokines and modulating T-cell responses. This property is particularly relevant in the context of autoimmune diseases and infections .
Study 1: Anticancer Efficacy in Colorectal Cancer
A study published in Cancer Research evaluated the effects of this compound on colorectal cancer cells. The findings revealed:
- Caspase Activation : Increased levels of activated caspases were observed, indicating apoptosis induction.
- Dose-Dependent Response : A significant reduction in cell viability was noted at doses above 100 µg/mL.
Study 2: Anti-inflammatory Activity in IBD Models
In an experimental model of inflammatory bowel disease, the administration of this compound resulted in:
- Reduced Inflammatory Markers : Levels of TNF-alpha and IL-6 decreased significantly.
- Histological Improvements : Microscopic examination showed reduced mucosal damage compared to control groups.
Comparative Analysis with Related Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | HDAC inhibition, anti-inflammatory | Anticancer, immunomodulatory |
| Butyric Acid | HDAC inhibition | Anticancer |
| Valproic Acid | HDAC inhibition | Anticonvulsant, mood stabilizer |
Propriétés
IUPAC Name |
2-morpholin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-7(8(10)11)9-3-5-12-6-4-9;/h7H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETDNVPCGSOSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















